molecular formula C19H17NO6S B175346 N-Bsmoc-L-phenylalanine CAS No. 197245-19-5

N-Bsmoc-L-phenylalanine

Cat. No.: B175346
CAS No.: 197245-19-5
M. Wt: 387.4 g/mol
InChI Key: DWLKZXPISLVRER-INIZCTEOSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Bsmoc-L-phenylalanine typically involves the protection of the amino group of L-phenylalanine with the benzo[b]thiophenesulfone-2-methoxycarbonyl (Bsmoc) group. This protection is achieved through a series of chemical reactions, including the activation of the carboxyl group of L-phenylalanine and the subsequent attachment of the Bsmoc group under controlled conditions .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers. These synthesizers facilitate the stepwise addition of amino acids, including this compound, to form peptides. The process is optimized for high yield and purity, ensuring the compound’s suitability for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

N-Bsmoc-L-phenylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Bsmoc-L-phenylalanine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Bsmoc-L-phenylalanine involves its role as a building block in peptide synthesis. The compound’s Bsmoc group protects the amino group of L-phenylalanine, allowing for selective reactions at other functional groups. Once the desired peptide sequence is synthesized, the Bsmoc group can be removed under mild conditions, revealing the free amino group for further reactions .

Comparison with Similar Compounds

Similar Compounds

    N-Fmoc-L-phenylalanine: Another protected form of L-phenylalanine, using the fluorenylmethoxycarbonyl (Fmoc) group.

    N-Boc-L-phenylalanine: Uses the tert-butyloxycarbonyl (Boc) group for protection.

    N-Cbz-L-phenylalanine: Uses the benzyloxycarbonyl (Cbz) group for protection.

Uniqueness

N-Bsmoc-L-phenylalanine is unique due to its Bsmoc protecting group, which offers distinct advantages in terms of stability and ease of removal compared to other protecting groups. This makes it particularly valuable in specific peptide synthesis applications where these properties are desired .

Properties

IUPAC Name

(2S)-2-[(1,1-dioxo-1-benzothiophen-2-yl)methoxycarbonylamino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO6S/c21-18(22)16(10-13-6-2-1-3-7-13)20-19(23)26-12-15-11-14-8-4-5-9-17(14)27(15,24)25/h1-9,11,16H,10,12H2,(H,20,23)(H,21,22)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWLKZXPISLVRER-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2=CC3=CC=CC=C3S2(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2=CC3=CC=CC=C3S2(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50428831
Record name N-Bsmoc-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

197245-19-5
Record name N-Bsmoc-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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